Cas no 1019767-69-1 (2H-[1,3]dioxolo[4,5-b]pyridin-6-ol)

2H-[1,3]dioxolo[4,5-b]pyridin-6-ol structure
1019767-69-1 structure
Product name:2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
CAS No:1019767-69-1
MF:C6H5NO3
MW:139.108801603317
CID:1096500
PubChem ID:68706188

2H-[1,3]dioxolo[4,5-b]pyridin-6-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolo[4,5-b]pyridin-6-ol
    • 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
    • SCHEMBL3594129
    • 1019767-69-1
    • DTXSID301306470
    • [1,3]dioxolo[4,5-b]pyridin-6-ol
    • SURZKXVRJOQCMW-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2
    • InChI Key: SURZKXVRJOQCMW-UHFFFAOYSA-N
    • SMILES: C1OC2=C(O1)N=CC(=C2)O

Computed Properties

  • Exact Mass: 139.026943g/mol
  • Monoisotopic Mass: 139.026943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 139.11g/mol
  • XLogP3: 0.6
  • Topological Polar Surface Area: 51.6Ų

2H-[1,3]dioxolo[4,5-b]pyridin-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-500MG
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
500MG
¥ 5,121.00 2023-04-07
Ambeed
A978741-1g
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 98%
1g
$1185.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-250mg
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
250mg
¥3073.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-100mg
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
100mg
¥1919.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-100.0mg
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
100.0mg
¥1919.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-5G
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
5g
¥ 23,047.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-250MG
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
250MG
¥ 3,075.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-1G
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
1g
¥ 7,682.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-100MG
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
100MG
¥ 1,920.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5518-1g
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
1019767-69-1 95%
1g
¥7676.0 2024-04-26

2H-[1,3]dioxolo[4,5-b]pyridin-6-ol Related Literature

Additional information on 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol

Chemical Profile of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (CAS No. 1019767-69-1)

2H-[1,3]dioxolo[4,5-b]pyridin-6-ol, identified by its unique Chemical Abstracts Service (CAS) number 1019767-69-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dioxolopyridine class, a structural motif known for its versatile biological activities. The presence of both oxygen and nitrogen atoms in its core structure contributes to its potential as a scaffold for drug discovery, particularly in the development of novel therapeutic agents.

The molecular structure of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol features a fused dioxole ring and a pyridine ring, interconnected through a six-membered bridge. This arrangement creates a rigid framework that can be exploited to modulate interactions with biological targets. The hydroxyl group at the 6-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Such structural features have positioned this compound as a subject of interest for researchers exploring new pharmacophores.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol is no exception and has been studied for its potential applications in various therapeutic areas. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation.

One of the most compelling aspects of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol is its role as a building block in medicinal chemistry. The ability to functionalize its core structure allows chemists to generate libraries of derivatives with tailored biological properties. This approach has been successfully employed in high-throughput screening campaigns to identify lead compounds for drug development. The flexibility offered by the dioxolopyridine scaffold enables the creation of molecules that can interact with multiple targets simultaneously, a strategy increasingly recognized for its potential to overcome drug resistance.

The synthesis of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, advances in catalytic methods have made it possible to streamline these reactions, reducing the environmental impact and improving scalability. Recent developments in transition-metal-catalyzed cross-coupling reactions have further facilitated the construction of complex heterocyclic frameworks, including those relevant to 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol.

From a computational chemistry perspective, 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into how modifications at specific positions within the molecule can enhance binding affinity and selectivity. For instance, computational analysis has revealed that subtle changes in the electron distribution around the hydroxyl group can significantly impact receptor binding affinity.

The pharmacological profile of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol has been explored in several preclinical models. Initial findings indicate that this compound exhibits moderate potency against certain disease-related enzymes and pathways. Notably, its ability to inhibit specific kinases has been linked to potential applications in oncology research. While these early results are promising, further studies are needed to fully characterize its therapeutic potential and assess any potential side effects.

In conclusion,2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (CAS No. 1019767-69-1) represents a fascinating compound with significant untapped potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further development. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,2H-[1,3]dioxolo[4,5-b]pyridin-6-ol is poised to play an important role in the discovery and development of novel therapeutic agents.

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(CAS:1019767-69-1)2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
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